
methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate, also known as MQPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline-based molecules and has been found to exhibit various biological activities.
Scientific Research Applications
Antimicrobial Drug Potential : This compound is structurally similar to fluoroquinolone antibiotics, suggesting its potential as a scaffold for creating new antimicrobial drugs. Analytical methods for quality control of active pharmaceutical ingredients in this class have been studied, emphasizing their relevance in modern medicinal chemistry due to increasing microbial resistance to drugs (Zubkov et al., 2016).
Anticancer Applications : A related compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, demonstrated promising antiproliferative activity against human cancer cells, acting as a tubulin polymerization inhibitor. This suggests a potential application in cancer therapy (Minegishi et al., 2015).
Biomedical Analysis : The compound 6-methoxy-4-quinolone, derived from a similar compound, has been found useful in biomedical analysis due to its strong fluorescence in a wide pH range, stability against light and heat, and potential as a fluorescent labeling reagent (Hirano et al., 2004).
Nano Molecule Interaction for Cancer Diagnosis : A study explored the interaction of a moving nano molecule related to this compound with a two-mode field, using the Von Neumann entropy as a measure, for potential applications in diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).
Early Osteoarthritis Treatment : A similar compound, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide, showed potential in attenuating matrix-degrading enzymes in early osteoarthritis-affected joints, suggesting therapeutic applications (Inagaki et al., 2022).
properties
IUPAC Name |
methyl 3-(6-methoxy-4-oxoquinolin-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-10-3-4-12-11(9-10)13(16)5-7-15(12)8-6-14(17)19-2/h3-5,7,9H,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHOTFOXJHZRMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=CC2=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

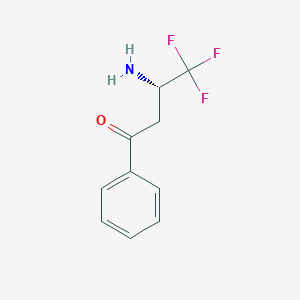

![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2369270.png)

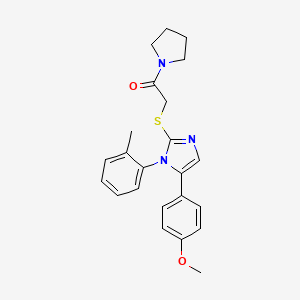

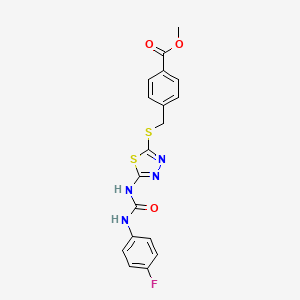

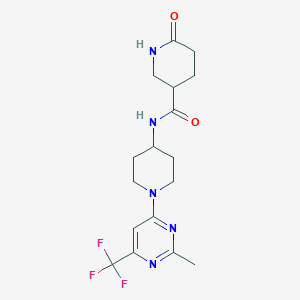
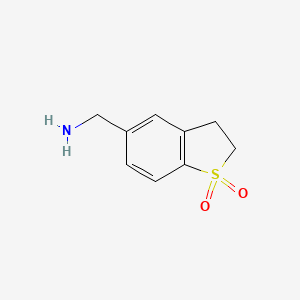
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]propanamide](/img/structure/B2369285.png)
![4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2369286.png)
![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2369287.png)
